(2,2,3,3-Tetrafluoropropoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

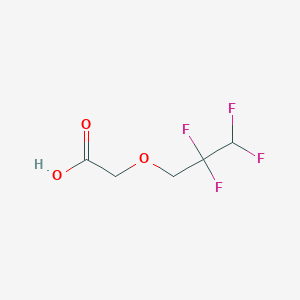

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c6-4(7)5(8,9)2-12-1-3(10)11/h4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOWEDZMVMBETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385160 | |

| Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-51-9 | |

| Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (2,2,3,3-Tetrafluoropropoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (2,2,3,3-Tetrafluoropropoxy)acetic acid, a fluorinated organic compound of interest in various scientific domains. This document outlines the precise calculation of its molecular weight, presents generalized experimental protocols for its synthesis and characterization, and includes workflow diagrams for clarity.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for reaction stoichiometry, analytical characterization, and drug design. The molecular formula for this compound is C₅H₆F₄O₃.[1] The molecular weight is calculated by summing the atomic weights of its constituent atoms.

Data Presentation: Molecular Weight Calculation

The following table provides a comprehensive breakdown of the molecular weight calculation for this compound.

| Constituent Element | Chemical Symbol | Quantity of Atoms | Standard Atomic Weight (amu) | Subtotal Atomic Weight (amu) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Fluorine | F | 4 | 18.998 | 75.992 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 190.092 |

The calculated molecular weight of this compound is 190.092 amu . This value is consistent with commercially available reagents, often cited as 190.1 g/mol or 190.09 g/mol .[1]

Experimental Protocols

Characterization of the synthesized compound would then be performed using standard analytical techniques to confirm its identity and purity.

General Synthesis Protocol: Williamson Ether Synthesis Approach

-

Deprotonation of 2,2,3,3-tetrafluoropropanol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3-tetrafluoropropanol in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to form the sodium alkoxide.

-

Nucleophilic Substitution: To the solution of the sodium alkoxide, add a solution of an ethyl haloacetate (e.g., ethyl bromoacetate) in THF dropwise. Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

-

Purification: The resulting this compound can be purified by extraction into an organic solvent, followed by drying and removal of the solvent. Further purification can be achieved by distillation or recrystallization.

Characterization Protocols

Mass spectrometry is a powerful analytical technique for the precise determination of molecular weight.

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Data Analysis: The resulting spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the deprotonated molecule. The high-resolution measurement will provide an accurate mass that can be used to confirm the elemental composition.

NMR spectroscopy provides detailed information about the atomic structure of a molecule.

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transfer to an NMR tube.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should show distinct signals corresponding to the different types of protons in the molecule (the -CH₂-O-, -CH₂-C=O, and the -CHF₂ protons), with chemical shifts and coupling patterns consistent with the expected structure.

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. This will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

-

¹⁹F NMR Spectroscopy: Given the presence of fluorine, a fluorine-19 NMR spectrum will provide specific information about the chemical environment of the fluorine atoms.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample, which is a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the infrared spectrum.

-

Data Analysis: The resulting spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong peak around 1710 cm⁻¹), the C-O stretch of the ether and carboxylic acid, and the C-F stretches.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Molecular Weight Calculation Logic

The diagram below outlines the logical relationship between the molecular formula, atomic weights, and the final calculated molecular weight.

Caption: Logical flow for calculating the molecular weight.

References

An In-depth Technical Guide to (2,2,3,3-Tetrafluoropropoxy)acetic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated carboxylic acid of interest in various scientific domains, including medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and modified acidity, which are desirable attributes in drug design. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical Properties

This compound, with the CAS number 870-51-9, is a halogenated ether carboxylic acid.[1][2] While some sources describe it as a liquid, others classify it as a solid, indicating that its physical state at room temperature may depend on its purity.[1][3]

| Property | Value | Source |

| CAS Number | 870-51-9 | [1][2] |

| Molecular Formula | C₅H₆F₄O₃ | [1][2] |

| Molecular Weight | 190.09 g/mol | [1][2] |

| Physical State | Liquid / Solid | [1][3] |

| Purity | ≥95% | [3] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a general and adaptable method can be inferred from the synthesis of structurally similar fluorinated alkoxyacetic acids. A common approach involves the Williamson ether synthesis, reacting a fluorinated alcohol with an α-haloacetic acid ester, followed by hydrolysis.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Materials:

-

2,2,3,3-Tetrafluoropropan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl bromoacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Saturated sodium chloride solution (brine)

Step 1: Synthesis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2,2,3,3-Tetrafluoropropan-1-ol dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise via the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2,2,3,3-tetrafluoropropoxy)acetate.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (2,2,3,3-tetrafluoropropoxy)acetate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

-

Extract the acidified solution with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization or distillation under reduced pressure.

Potential Applications in Drug Development

The unique properties imparted by the tetrafluoropropoxy group make this acid a potentially valuable building block in medicinal chemistry. The introduction of fluorinated motifs can influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.

Logical Relationship in Drug Discovery

Caption: Influence of fluorination on drug candidate properties.

While specific biological activities and modulated signaling pathways for this compound are not yet documented, research on other fluorinated carboxylic acids suggests potential interactions with various biological targets. For instance, some perfluorinated carboxylic acids have been shown to interact with nuclear receptors and modulate signaling pathways related to lipid metabolism and cellular proliferation. Further research is necessary to elucidate the specific biological profile of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents an intriguing scaffold for the development of novel molecules in the pharmaceutical and material science sectors. While there is a need for more comprehensive characterization of its physical and biological properties, the established principles of fluorine chemistry suggest its potential to confer advantageous properties to parent molecules. The synthetic route outlined in this guide provides a practical starting point for researchers to access this compound for further investigation. As research progresses, a clearer understanding of its specific applications and biological interactions will undoubtedly emerge.

References

- 1. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogenic Activity of Perfluoro Carboxylic and Sulfonic Acids in Rainbow Trout Estrogen Receptor Binding and Liver Slice Vtg mRNA Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluorooctanoic acid and perfluorooctane sulfonic acid inhibit plant growth through the modulation of phytohormone signalling pathways: Evidence from molecular and genetic analysis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for (2,2,3,3-Tetrafluoropropoxy)acetic acid, a valuable fluorinated building block in pharmaceutical and materials science research. The synthesis is a robust two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This document details the experimental protocols, presents quantitative data, and provides visual diagrams of the synthesis pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound proceeds via a two-step reaction sequence:

-

Step 1: Williamson Ether Synthesis. 2,2,3,3-Tetrafluoropropan-1-ol is reacted with ethyl chloroacetate in the presence of a strong base to form the intermediate, ethyl (2,2,3,3-tetrafluoropropoxy)acetate.

-

Step 2: Ester Hydrolysis. The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

This route is favored for its high efficiency and the relative availability of the starting materials.

Reaction Pathway

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate

This procedure details the formation of the ester intermediate via a Williamson ether synthesis.

Methodology:

-

To a solution of 2,2,3,3-tetrafluoropropan-1-ol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at this temperature for a specified period to ensure the complete formation of the sodium alkoxide.

-

Ethyl chloroacetate is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure ethyl (2,2,3,3-tetrafluoropropoxy)acetate.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the ester intermediate to the final carboxylic acid product.

Methodology:

-

Ethyl (2,2,3,3-tetrafluoropropoxy)acetate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the ester solution.

-

The reaction mixture is heated to reflux and maintained at this temperature until the ester is fully hydrolyzed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified to a low pH (typically pH 1-2) with a strong acid, such as concentrated hydrochloric acid (HCl), leading to the precipitation of the carboxylic acid product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for the Synthesis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate

| Parameter | Value |

| Reactants | |

| 2,2,3,3-Tetrafluoropropan-1-ol | 1.0 eq |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq |

| Ethyl Chloroacetate | 1.1 eq |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 75 - 85% |

| Purity (after distillation) | >98% |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant | |

| Ethyl (2,2,3,3-tetrafluoropropoxy)acetate | 1.0 eq |

| Reagents | |

| Sodium Hydroxide | 2.0 - 3.0 eq |

| Solvent | Ethanol/Water (1:1 v/v) |

| Reaction Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 90 - 98% |

| Purity (after recrystallization) | >99% |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures.

Caption: Logical workflow for the two-step synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and scale of operation. Standard laboratory safety precautions should be followed at all times when handling the reagents and performing the reactions described herein.

A Technical Guide to the Spectral Analysis of (2,2,3,3-Tetrafluoropropoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated carboxylic acid with potential applications in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including acidity, lipophilicity, and metabolic stability. Therefore, robust analytical techniques are essential to confirm the structure and purity of such compounds. This guide focuses on the three primary spectroscopic methods used for the structural elucidation of organic molecules: NMR, IR, and MS.

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using established prediction algorithms and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for complete characterization.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~4.3 | Triplet | 2H | -O-CH₂-COOH |

| ~6.1 | Triplet of Triplets | 1H | HCF₂-CF₂- |

| ~4.1 | Triplet | 2H | -CF₂-CH₂-O- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~118 (triplet) | HCF₂- |

| ~115 (triplet) | -CF₂- |

| ~65 (triplet) | -O-CH₂-COOH |

| ~63 (triplet) | -CF₂-CH₂-O- |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-125 | Doublet | HCF₂- |

| ~-138 | Singlet | -CF₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.[1][2]

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 2900-3000 | Medium | C-H stretch (Aliphatic) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1200-1300 | Strong | C-F stretch |

| 1000-1200 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 145 | [M - COOH]⁺ |

| 113 | [M - CH₂COOH - F]⁺ |

| 101 | [CF₂CH₂OH]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O). The choice of solvent can affect the chemical shift of the acidic proton.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the salt plates or solvent, which is then subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable method.

-

Ionization: Ionize the sample using an appropriate technique. Electron ionization (EI) is common for GC-MS, while ESI is typically used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectral analysis process for the characterization of this compound.

References

An In-depth Technical Guide on the Solubility of (2,2,3,3-Tetrafluoropropoxy)acetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated carboxylic acid of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this guide presents a qualitative assessment based on the principle of "like dissolves like" and the known physicochemical properties of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a carboxylic acid in organic solvents is provided, along with a logical workflow diagram to guide the experimental process.

Introduction

This compound (CAS No. 870-51-9) is a specialty chemical featuring a fluorinated ether moiety and a carboxylic acid functional group. This unique structure imparts specific properties that influence its behavior in different solvent systems. The presence of the polar carboxylic acid group suggests solubility in polar solvents, while the fluorinated alkyl chain introduces a nonpolar character, which can enhance solubility in less polar or fluorinated solvents. This dual nature makes its solubility profile complex and highly dependent on the specific solvent.

This guide aims to provide researchers and professionals with a foundational understanding of the expected solubility of this compound and the methodology to determine it experimentally.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can solvate the carboxylic acid group. The absence of hydrogen bond donation from the solvent might slightly reduce solubility compared to protic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are of intermediate polarity and can act as hydrogen bond acceptors for the carboxylic acid proton. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to Low | These solvents are relatively nonpolar, but the fluorine content in the solute may offer some favorable interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The significant difference in polarity between the highly polar carboxylic acid and the nonpolar aromatic ring will likely result in poor solvation. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar carboxylic acid group. |

| Fluorinated Solvents | 2,2,2-Trifluoroethanol | High | The principle of "like dissolves like" suggests high solubility due to favorable interactions between the fluorinated parts of the solute and solvent. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid carboxylic acid, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or titration apparatus)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Record the weight of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS, or acid-base titration) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a sequential experimental workflow, as depicted in the diagram above.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides a reasoned, qualitative prediction of its solubility based on its chemical structure. For researchers requiring precise solubility data, the provided experimental protocol offers a robust methodology for its determination. The successful application of this compound in various fields will be greatly facilitated by a thorough understanding of its solubility characteristics.

Disclaimer: The information provided in this document is for research and informational purposes only. The predicted solubilities are based on chemical principles and may not reflect actual experimental values. It is highly recommended to determine the solubility experimentally for any critical application. Always adhere to proper laboratory safety procedures when handling chemicals.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Acidity and pKa of (2,2,3,3-Tetrafluoropropoxy)acetic acid

Understanding the Acidity of this compound

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of electronegative atoms, such as fluorine, can significantly influence this stability through the inductive effect. In the case of this compound, the four fluorine atoms on the propoxy group play a crucial role in enhancing its acidity compared to acetic acid.

The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, pulling electron density away from the carboxylic acid group. This withdrawal of electron density disperses the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it.[1][2][3] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[1]

The positioning of the fluorine atoms at the C2 and C3 positions of the propoxy group means the inductive effect is still significant, although it diminishes with distance from the carboxyl group.[1]

Quantitative Data Presentation: pKa Values

An exact experimental pKa for this compound is not available in the public domain. However, by comparing the pKa values of acetic acid and its fluorinated analogs, we can estimate the pKa of the target molecule. The data clearly shows a trend of increasing acidity (decreasing pKa) with the number and proximity of fluorine atoms to the carboxyl group.

| Compound Name | Structure | pKa Value |

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | FCH₂COOH | 2.58 ± 0.03 |

| Difluoroacetic Acid | F₂CHCOOH | 1.22 ± 0.03 |

| Trifluoroacetic Acid | F₃CCOOH | 0.03 ± 0.07 |

| Perfluoropropionic Acid | CF₃CF₂COOH | -0.18 to -0.54 |

| This compound | F₂CHCF₂OCH₂COOH | Estimated: ~3.0 - 3.5 |

Data for fluoro-, difluoro-, and trifluoroacetic acid, and perfluoropropionic acid from reference[4]. Acetic acid pKa is a widely accepted value.

Estimation Justification: The tetrafluoroalkoxy group in this compound is separated from the carboxylic acid by an oxygen atom and a methylene group. The oxygen atom itself is electron-withdrawing, and the four fluorine atoms will have a significant, albeit attenuated, inductive effect on the carboxyl group. The pKa is therefore expected to be considerably lower than that of acetic acid but likely higher than that of fluoroacetic acid, where the fluorine is directly on the alpha-carbon. A pKa in the range of 3.0 to 3.5 is a reasonable estimate.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for the determination of the pKa of an organic acid.[5]

3.1. Principle

A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of base added. The pKa is the pH at which the acid is half-neutralized, i.e., when the concentration of the acid is equal to the concentration of its conjugate base. This corresponds to the midpoint of the titration curve.

3.2. Materials and Apparatus

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized, CO₂-free water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

-

100 mL beakers

-

Analytical balance

3.3. Procedure

-

Preparation of the Acid Solution: Accurately weigh approximately 0.1-0.2 g of this compound into a 100 mL beaker.[5] Dissolve the acid in approximately 50 mL of deionized, CO₂-free water. Place a magnetic stir bar in the beaker.

-

Titration Setup: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00). Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

-

Titration: Record the initial pH of the acid solution. Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH has plateaued well beyond the equivalence point.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is the pH of the solution at the half-equivalence point.

-

Visualization of Acidity Factors

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting acidity.

Caption: Factors influencing the acidity of this compound.

References

(2,2,3,3-Tetrafluoropropoxy)acetic Acid: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on (2,2,3,3-Tetrafluoropropoxy)acetic acid (CAS No. 870-51-9) is limited in publicly available scientific literature. The following guide is a technical exploration of its potential research applications based on its chemical structure and the known functions of analogous fluorinated compounds. The experimental protocols and potential pathways described are illustrative and would require validation for this specific molecule.

Introduction

This compound is a fluorinated carboxylic acid with the molecular formula C₅H₆F₄O₃. Its structure, featuring a short, fluorinated ether tail and a carboxylic acid head group, suggests its classification as a short-chain per- and polyfluoroalkyl substance (PFAS). While this compound is commercially available, its application in research and development is not yet well-documented. This guide aims to bridge this gap by proposing potential research avenues based on the established roles of structurally similar molecules. The unique combination of a hydrophilic acid group and a hydrophobic/oleophobic fluorinated segment suggests potential in materials science, organic synthesis, and potentially, biomedicine.

Physicochemical Properties and Data

Quantitative data for this compound is sparse. The table below summarizes available information and includes data for related fluorinated compounds to provide a comparative context.

| Property | This compound | Perfluorobutanoic acid (PFBA) | Trifluoroacetic acid (TFA) |

| CAS Number | 870-51-9[1] | 375-22-4 | 76-05-1 |

| Molecular Formula | C₅H₆F₄O₃[1] | C₄HF₇O₂ | C₂HF₃O₂ |

| Molecular Weight | 190.09 g/mol | 214.04 g/mol | 114.02 g/mol |

| Physical Form | Liquid[2] | Liquid | Liquid |

| Purity | Typically ≥95% | Typically >97% | Typically >99% |

| Boiling Point | Not widely reported | 120 °C | 72.4 °C |

| Acidity (pKa) | Not determined | ~0.4 | 0.23 |

Potential Research Applications

Based on the chemistry of analogous compounds, several key research areas can be proposed for this compound.

Advanced Surfactants and Emulsifiers

The amphiphilic nature of this compound makes it a candidate for a specialized fluorinated surfactant.[2][3] Fluorinated surfactants are known for their exceptional ability to lower surface tension and their stability in harsh chemical and thermal environments.[2]

-

Potential Research Focus:

-

Characterization of its critical micelle concentration (CMC) and surface tension reduction capabilities.

-

Application in creating stable microemulsions for targeted drug delivery or as nano-reactors.

-

Use in specialized coatings, paints, and fire-fighting foams.[2]

-

As a non-bioaccumulable alternative to long-chain PFAS surfactants, though its own persistence and toxicity would need to be evaluated.[4]

-

Building Block in Organic and Medicinal Chemistry

The molecule contains two key reactive sites: the carboxylic acid group and the C-H bonds on the ether-linked methylene group. This makes it a versatile building block for synthesizing more complex molecules.

-

Potential Research Focus:

-

Synthesis of Fluorinated Esters: The carboxylic acid can be esterified to create a range of fluorinated esters. Fluorinated esters are used as activated intermediates in organic synthesis, and as components in electrolytes for lithium-ion batteries and specialty polymers.[5][6][7]

-

Amide Coupling: The carboxylic acid can be coupled with amines to form amides, introducing the tetrafluoropropoxy moiety into peptides or other bioactive molecules to enhance their stability or modify their pharmacokinetic properties.

-

Derivatization for Drug Discovery: The tetrafluoropropoxy group can be incorporated into larger drug scaffolds. The presence of fluorine can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.

-

Functional Polymers and Materials Science

Incorporation of this compound into polymer chains could create materials with unique surface properties.

-

Potential Research Focus:

-

Polymer Modification: Grafting the molecule onto existing polymer backbones to impart hydrophobicity, oleophobicity, and chemical resistance.

-

Monomer Synthesis: Conversion of the acid into a polymerizable monomer (e.g., an acrylate or vinyl ether) for the creation of novel fluorinated polymers. Such polymers could have applications in anti-fouling coatings, specialty membranes, and low-friction surfaces.

-

Experimental Protocols

The following are detailed, illustrative methodologies for experiments that could be conducted to explore the potential applications of this compound.

Protocol 1: Synthesis of a Novel Fluorinated Ester

This protocol describes a standard Fischer esterification to demonstrate the utility of this compound as a synthetic intermediate.

-

Objective: To synthesize Ethyl (2,2,3,3-Tetrafluoropropoxy)acetate.

-

Materials:

-

This compound

-

Anhydrous Ethanol (200 proof)

-

Concentrated Sulfuric Acid (as catalyst)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Organic solvents (e.g., Diethyl ether)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 10-fold molar excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by vacuum distillation or column chromatography.

-

Characterize the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

-

Protocol 2: Evaluation of Surfactant Properties

This protocol outlines the determination of the Critical Micelle Concentration (CMC) using a surface tensiometer.

-

Objective: To determine the CMC of this compound.

-

Materials:

-

This compound

-

Deionized water

-

Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

-

Procedure:

-

Prepare a stock solution of this compound in deionized water (e.g., 100 mM).

-

Create a series of dilutions from the stock solution with concentrations ranging from, for example, 0.01 mM to 100 mM.

-

Calibrate the surface tensiometer with deionized water.

-

Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated, ensuring the ring or plate is thoroughly cleaned between measurements.

-

Plot the surface tension (mN/m) as a function of the logarithm of the concentration.

-

The CMC is identified as the point where the surface tension plateaus. It is determined by the intersection of the two linear portions of the plot.

-

Visualizations: Workflows and Pathways

Diagram: Synthetic Utility Workflow

This diagram illustrates the potential of this compound as a central building block in organic synthesis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. (2022) | S. M. Shakil Hussain | 58 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. acs.figshare.com [acs.figshare.com]

(2,2,3,3-Tetrafluoropropoxy)acetic Acid: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of (2,2,3,3-Tetrafluoropropoxy)acetic acid, a valuable fluorinated building block for applications in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic incorporation of the tetrafluoropropoxy moiety can significantly influence the physicochemical and biological properties of parent molecules, offering a valuable tool for molecular design and optimization.

Core Compound Properties

This compound is a specialty chemical whose unique properties stem from the presence of the highly electronegative fluorine atoms. These properties can be leveraged to enhance metabolic stability, modulate acidity, and fine-tune lipophilicity in drug candidates and other advanced materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 870-51-9 | Supplier Data |

| Molecular Formula | C5H6F4O3 | Supplier Data |

| Molecular Weight | 190.09 g/mol | Calculated |

| Physical Form | Liquid to Solid | Supplier Data |

| Purity | Typically ≥95% | Supplier Data |

| pKa (estimated) | ~3.0 - 3.5 | Estimated based on similar fluoroalkoxyacetic acids |

| logP (estimated) | ~1.0 - 1.5 | Estimated based on similar fluoroalkoxyacetic acids |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetate by the alkoxide of 2,2,3,3-tetrafluoropropanol, followed by hydrolysis of the resulting ester.

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis.[1][2][3]

Materials:

-

2,2,3,3-Tetrafluoropropan-1-ol[4]

-

Sodium hydride (60% dispersion in mineral oil)[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromoacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon/nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,2,3,3-tetrafluoropropan-1-ol (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Cool the resulting alkoxide solution back to 0 °C.

-

Add ethyl bromoacetate (1.05 equivalents) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2,2,3,3-tetrafluoropropoxy)acetate. The crude product can be purified by vacuum distillation if necessary.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl (2,2,3,3-tetrafluoropropoxy)acetate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications as a Fluorinated Building Block

This compound is a versatile building block, primarily utilized for the introduction of the tetrafluoropropoxy ethyl moiety into larger molecules. The carboxylic acid handle allows for a variety of standard chemical transformations.

Amide Bond Formation

A primary application of this building block is in the synthesis of amides, which are prevalent in pharmaceuticals. The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines.

Caption: General workflow for amide synthesis.

Experimental Protocol 2: General Procedure for Amide Coupling

Materials:

-

This compound

-

A primary or secondary amine

-

Coupling reagent (e.g., HATU, EDC/HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

-

Add the coupling reagent (1.1 equivalents) and the base, DIPEA (2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Spectroscopic Data (Predicted)

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling |

| ¹H NMR | ~10-12 ppm | Broad Singlet | - |

| ~6.0 ppm (tt) | Triplet of Triplets | J(H,F) ≈ 50 Hz, J(H,F) ≈ 5 Hz | |

| ~4.2 ppm (t) | Triplet | J(H,H) ≈ 13 Hz | |

| ~4.1 ppm (s) | Singlet | - | |

| ¹³C NMR | ~170 ppm | Singlet | - |

| ~118 ppm (tt) | Triplet of Triplets | J(C,F) ≈ 250 Hz, J(C,F) ≈ 30 Hz | |

| ~110 ppm (tt) | Triplet of Triplets | J(C,F) ≈ 250 Hz, J(C,F) ≈ 30 Hz | |

| ~68 ppm (t) | Triplet | J(C,F) ≈ 25 Hz | |

| ~65 ppm | Singlet | - | |

| ¹⁹F NMR | ~ -125 ppm | Multiplet | - |

| ~ -138 ppm | Multiplet | - |

Conclusion

This compound represents a valuable and versatile building block for the strategic introduction of fluorine into organic molecules. Its synthesis via the robust Williamson ether synthesis is straightforward, and the carboxylic acid functionality provides a gateway to a wide array of chemical transformations. The unique electronic properties imparted by the tetrafluoropropyl group make it an attractive component for the design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding and practical protocols to facilitate its use in research and development.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for (2,2,3,3-Tetrafluoropropoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (2,2,3,3-Tetrafluoropropoxy)acetic acid. Due to the limited availability of specific research applications for this exact compound, the protocols provided are based on established methodologies for structurally similar fluorinated carboxylic acids and ethers. These protocols are intended to serve as a starting point for research and development.

Compound Information

This compound is a fluorinated carboxylic acid. The presence of the tetrafluoropropoxy group is expected to confer unique properties such as increased acidity, lipophilicity, and metabolic stability compared to its non-fluorinated analog. These characteristics make it an interesting candidate for applications in materials science and drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 870-51-9 | [1] |

| Molecular Formula | C5H6F4O3 | [1] |

| Molecular Weight | 190.09 g/mol | [2] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| InChI Key | LGOWEDZMVMBETP-UHFFFAOYSA-N |

Safety Precautions

Fluorinated carboxylic acids should be handled with appropriate safety measures in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound based on the Williamson ether synthesis, a reliable method for forming ethers.[3][4][5]

Materials:

-

2,2,3,3-Tetrafluoropropan-1-ol

-

Sodium hydride (NaH) or other suitable base (e.g., potassium hydroxide)

-

Bromoacetic acid or Chloroacetic acid[4]

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,3,3-tetrafluoropropan-1-ol (1 equivalent) to anhydrous THF. Cool the solution in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Ether Formation: Dissolve bromoacetic acid (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to remove unreacted bromoacetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Protocol 2: Application in Materials Science - Formation of a Self-Assembled Monolayer (SAM) on a Hydroxylated Surface

Fluorinated carboxylic acids can be used to form self-assembled monolayers (SAMs) on various oxide surfaces, altering their surface properties to be hydrophobic and oleophobic.[6][7][8] This protocol outlines a general procedure for forming a SAM on a silicon wafer with a native oxide layer.

Materials:

-

This compound

-

Silicon wafers (or other substrates with a hydroxylated surface, e.g., glass, aluminum oxide)

-

Anhydrous toluene or hexane

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner

-

Sonicator

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning: Clean the silicon wafers by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each). Dry the wafers under a stream of nitrogen.

-

Surface Hydroxylation: To create a uniform layer of hydroxyl groups, treat the wafers with piranha solution for 30 minutes at 80°C (alternatively, use an oxygen plasma cleaner for 5-10 minutes). Rinse the wafers extensively with deionized water and dry under a nitrogen stream.

-

SAM Formation: Prepare a 1-10 mM solution of this compound in anhydrous toluene. Immerse the cleaned and hydroxylated wafers in this solution in a sealed container under an inert atmosphere. Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

Rinsing and Curing: Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules. Dry the wafers under a nitrogen stream. To enhance the stability of the monolayer, the wafers can be cured by baking in an oven at 120°C for 1 hour.

-

Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry (to measure hydrophobicity), X-ray photoelectron spectroscopy (XPS, to confirm the chemical composition of the surface), and atomic force microscopy (AFM, to assess the surface morphology).

DOT Diagram: SAM Formation Workflow

Caption: Experimental workflow for forming a self-assembled monolayer.

Protocol 3: Hypothetical Application in Drug Discovery - A Building Block in Medicinal Chemistry

Fluorinated groups are often incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties.[9][10] this compound can serve as a building block to introduce a fluorinated moiety into a larger molecule. This protocol describes a general amide coupling reaction.

Materials:

-

This compound

-

A primary or secondary amine of interest (R-NH2)

-

A coupling agent, e.g., (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM, add the amine (1 equivalent), the coupling agent (e.g., PyBOP, 1.1 equivalents), and DIPEA (2-3 equivalents).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amide product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

DOT Diagram: Hypothetical Signaling Pathway Modulation

Caption: Hypothetical modulation of a cell signaling pathway by a drug candidate.

References

- 1. calpaclab.com [calpaclab.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. α-Fluorinated Ethers as “Exotic” Entity in Medic...: Ingenta Connect [ingentaconnect.com]

Application Notes & Protocols: Surface Modification of Polymers with (2,2,3,3-Tetrafluoropropoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of polymeric biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular adhesion, and overall biocompatibility. Surface modification is a powerful strategy to tailor these properties without altering the bulk characteristics of the material. Fluorinated coatings are of particular interest due to their unique ability to create low-energy, hydrophobic, and chemically inert surfaces. This document provides detailed application notes and protocols for the surface modification of a model polymer substrate using (2,2,3,3-Tetrafluoropropoxy)acetic acid, a fluorinated carboxylic acid.

The introduction of the tetrafluoropropoxy group is intended to reduce surface energy, thereby minimizing non-specific protein adsorption and enhancing biocompatibility. This modification is particularly relevant for applications such as drug delivery devices, implantable sensors, and other materials in direct contact with biological fluids.

Principle of Surface Modification

The protocol described herein utilizes a "grafting-to" approach to covalently attach this compound to a polymer surface that has been pre-functionalized with primary amine groups. The carboxylic acid moiety of the fluorinated molecule is first activated using a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester that readily reacts with primary amines on the polymer surface to form a stable amide bond, effectively tethering the fluorinated moiety to the substrate.

Experimental Protocols

Materials

-

Polymer Substrate (e.g., Amine-functionalized Polyethylene Glycol (PEG)-coated glass slides or amine-functionalized Polystyrene microplates)

-

This compound

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

Ethanol

-

Deionized (DI) water

-

Nitrogen gas

Protocol 1: Surface Grafting of this compound

-

Substrate Preparation:

-

Clean the amine-functionalized polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Activation of this compound:

-

Prepare a 0.1 M MES buffer solution (pH 6.0).

-

Dissolve this compound in the MES buffer to a final concentration of 10 mM.

-

Add EDC and NHS to the solution to final concentrations of 20 mM and 10 mM, respectively.

-

Allow the activation reaction to proceed for 15 minutes at room temperature.

-

-

Grafting Reaction:

-

Immediately immerse the prepared polymer substrate in the activated this compound solution.

-

Incubate for 2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Remove the substrate from the reaction solution.

-

Wash the substrate sequentially with MES buffer, DI water, and ethanol, each for 10 minutes with sonication to remove any non-covalently bound reagents.

-

Dry the modified substrate under a stream of nitrogen gas.

-

Store in a desiccator until characterization.

-

Protocol 2: Surface Characterization

-

Contact Angle Goniometry:

-

Measure the static water contact angle of the unmodified and modified polymer surfaces using a goniometer.

-

Dispense a 5 µL droplet of DI water onto the surface.

-

Capture an image of the droplet and measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.

-

Perform measurements on at least three different spots on each surface to ensure reproducibility.

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Analyze the elemental composition and chemical states of the unmodified and modified surfaces using an XPS instrument with a monochromatic Al Kα X-ray source.

-

Acquire survey scans to identify the elements present on the surface.

-

Obtain high-resolution spectra for C 1s, O 1s, N 1s, and F 1s regions to determine the chemical bonding states.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Obtain FTIR spectra of the unmodified and modified surfaces using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record spectra in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analyze the spectra for the appearance of new peaks corresponding to the grafted fluorinated moiety.

-

Data Presentation

Table 1: Water Contact Angle Measurements

| Surface | Average Contact Angle (°) | Standard Deviation (°) |

| Unmodified Amine-PEG | 35 | 2 |

| Modified with this compound | 105 | 3 |

Table 2: XPS Elemental Surface Composition

| Surface | C (%) | O (%) | N (%) | F (%) |

| Unmodified Amine-PEG | 62.5 | 32.1 | 5.4 | 0.0 |

| Modified with this compound | 55.8 | 28.3 | 2.1 | 13.8 |

Table 3: High-Resolution XPS C 1s Peak Analysis

| Surface | C-C/C-H (284.8 eV) (%) | C-N (286.1 eV) (%) | C-O (286.6 eV) (%) | C=O (288.0 eV) (%) | CF₂ (291.0 eV) (%) | CHF₂ (293.0 eV) (%) |

| Unmodified Amine-PEG | 30.2 | 8.5 | 61.3 | 0.0 | 0.0 | 0.0 |

| Modified with this compound | 25.1 | 3.2 | 50.4 | 5.3 | 8.0 | 8.0 |

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Unmodified Amine-PEG | Modified with this compound |

| ~3350 | N-H stretch | Present | Diminished |

| ~2870 | C-H stretch | Present | Present |

| ~1650 | Amide I (C=O stretch) | Absent | Present |

| ~1550 | Amide II (N-H bend) | Absent | Present |

| 1100-1250 | C-F stretch | Absent | Present (strong) |

| ~1100 | C-O-C stretch | Present | Present |

Visualizations

Caption: Experimental workflow for the surface modification and characterization.

Caption: Logical relationship of the surface modification strategy.

Revolutionizing Surfaces: A Guide to Self-Assembled Monolayers of (2,2,3,3-Tetrafluoropropoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals: This document provides a comprehensive guide to the preparation and characterization of self-assembled monolayers (SAMs) using (2,2,3,3-Tetrafluoropropoxy)acetic acid. These fluorinated SAMs offer a powerful tool for tailoring surface properties, with significant potential in biomedical applications, microelectronics, and drug delivery systems.

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. The use of this compound allows for the creation of surfaces with unique properties conferred by the fluorinated tail group, including hydrophobicity and low surface energy. This guide details the necessary protocols for substrate preparation, SAM formation, and subsequent characterization.

Key Applications and Advantages

The carboxylic acid headgroup of this compound exhibits a strong affinity for metal oxide surfaces, making it suitable for modifying a wide range of materials.[1][2] Potential applications include:

-

Biocompatible Coatings: Modifying implant surfaces to improve biocompatibility and reduce biofouling.

-

Drug Delivery: Functionalizing nanoparticles for targeted drug delivery.

-

Microelectronics: Creating hydrophobic insulating layers in electronic components.

-

Sensors: Tailoring the surface chemistry of biosensors to enhance sensitivity and selectivity.

Quantitative Data Summary

While specific data for this compound SAMs is not extensively available in the literature, the following table provides expected and comparative values based on analogous short-chain fluorinated and non-fluorinated carboxylic and phosphonic acid SAMs on common metal oxide substrates.

| Substrate | Molecule | Film Thickness (Å) | Water Contact Angle (°) | Reference |

| Aluminum Oxide (Al₂O₃) | Stearic Acid (C18) | ~22 | ~110 | [1] |

| Aluminum Oxide (Al₂O₃) | Octadecylphosphonic Acid (ODPA) | ~18 | ~110-115 | [3] |

| Aluminum Oxide (Al₂O₃) | Fluorinated Phosphonic Acid | N/A | 131.2 | [4] |

| Titanium Dioxide (TiO₂) | Octadecylphosphonic Acid (ODPA) | ~19 | ~110-115 | [2] |

| Silicon Oxide (SiO₂) | Octadecyltrichlorosilane (OTS) | 23 - 27 | 110 - 114 | [5] |

Note: The thickness and contact angle of this compound SAMs are expected to be influenced by the short, fluorinated chain, likely resulting in a thinner, hydrophobic layer.

Experimental Protocols

The successful formation of high-quality SAMs is critically dependent on meticulous experimental procedures, from substrate preparation to the deposition process itself.

Protocol 1: Substrate Cleaning and Hydroxylation

A pristine and hydrophilic substrate surface is paramount for the formation of a well-ordered SAM. The following protocol is suitable for silicon oxide (e.g., silicon wafers with a native oxide layer), aluminum oxide, and titanium dioxide substrates.

Materials:

-

Substrates (e.g., Si wafers, Al₂O₃-coated slides, TiO₂-coated slides)

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Deionized (DI) water (18 MΩ·cm)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION

-

Nitrogen gas (high purity)

-

Beakers and substrate holders (glass or Teflon)

-

Ultrasonic bath

-

UV-Ozone cleaner (optional)

Procedure:

-

Place substrates in a substrate holder.

-

Sonicate the substrates in acetone for 15 minutes.

-

Transfer the substrates to isopropanol and sonicate for 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Piranha Treatment (in a fume hood with appropriate personal protective equipment):

-

Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

-

Immerse the substrates in the piranha solution for 15-30 minutes. This step removes organic residues and hydroxylates the surface.

-

-

Rinse the substrates extensively with DI water to remove all traces of the piranha solution.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

For enhanced cleaning and hydroxylation, treat the substrates with a UV-Ozone cleaner for 15-20 minutes immediately before SAM deposition.

-

Use the cleaned substrates immediately to prevent recontamination.

Protocol 2: Preparation of this compound Solution

Materials:

-

This compound

-

Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran)

-

Volumetric flask

-